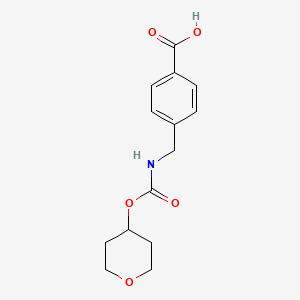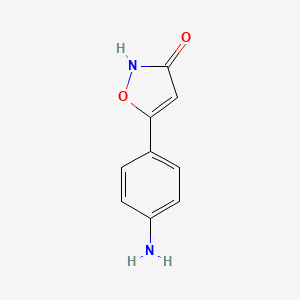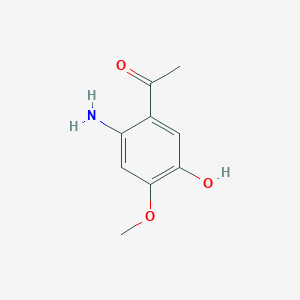
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dithiolane ring, which is a five-membered ring containing two sulfur atoms, and a guanidinoethyl group, which is known for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the dithiolane ring, which can be synthesized from lipoic acid derivatives. The guanidinoethyl group is then introduced through a series of reactions involving amination and subsequent coupling with the dithiolane ring. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: Reduction reactions can break the disulfide bonds back into thiols.
Substitution: The guanidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to the presence of the guanidino group.
Medicine: Investigated for its therapeutic potential in treating diseases such as diabetes and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The dithiolane ring can participate in redox reactions, influencing cellular oxidative stress levels. The guanidino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. These interactions can trigger signaling pathways that regulate cellular functions such as metabolism, growth, and apoptosis.
相似化合物的比较
Similar Compounds
Lipoic Acid: A compound with a similar dithiolane ring structure, known for its antioxidant properties.
Arginine Derivatives: Compounds containing guanidino groups, which are important in various biological processes.
Uniqueness
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride is unique due to the combination of the dithiolane ring and the guanidinoethyl group. This dual functionality allows it to participate in both redox reactions and biological interactions, making it a versatile compound for research and industrial applications.
属性
分子式 |
C11H23ClN4OS2 |
|---|---|
分子量 |
326.9 g/mol |
IUPAC 名称 |
N-[2-(diaminomethylideneamino)ethyl]-5-(dithiolan-3-yl)pentanamide;hydrochloride |
InChI |
InChI=1S/C11H22N4OS2.ClH/c12-11(13)15-7-6-14-10(16)4-2-1-3-9-5-8-17-18-9;/h9H,1-8H2,(H,14,16)(H4,12,13,15);1H |
InChI 键 |
GQYQMXMAICNGEA-UHFFFAOYSA-N |
规范 SMILES |
C1CSSC1CCCCC(=O)NCCN=C(N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


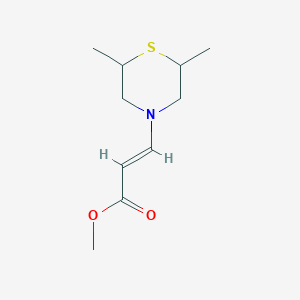
![3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine](/img/structure/B12840660.png)

![2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione](/img/structure/B12840667.png)
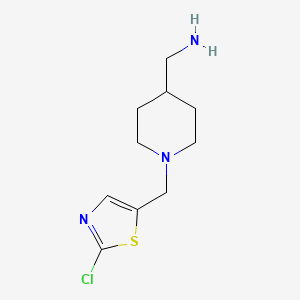
![2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B12840678.png)
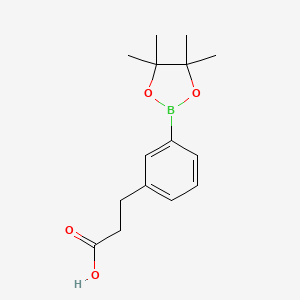
![6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12840702.png)

